molecular formula C10H14N2O4 B2960638 Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1341975-51-6

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2960638
CAS RN: 1341975-51-6
M. Wt: 226.232
InChI Key: IWESVMRLRDWDSO-UHFFFAOYSA-N
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Description

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate is an organic compound. It is a powder at room temperature . The IUPAC name for this compound is ethyl 5-tetrahydro-2H-pyran-4-yl-1,3-oxazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4/c1-2-15-11(13)9-10(16-7-12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.24 . The storage temperature is room temperature .

Scientific Research Applications

Drug Development

Due to the structural similarity with pyridopyrimidines, this compound could be involved in the synthesis of pharmaceuticals . Pyridopyrimidines are known for their therapeutic potential, and derivatives of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate may serve as intermediates in the development of new drugs.

properties

IUPAC Name

ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-15-10(13)8-11-9(16-12-8)7-3-5-14-6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWESVMRLRDWDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate

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